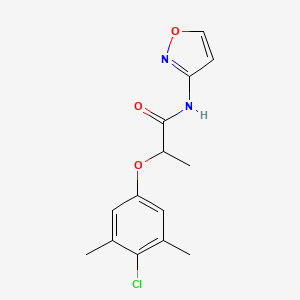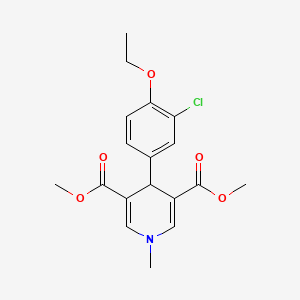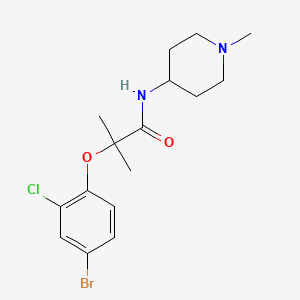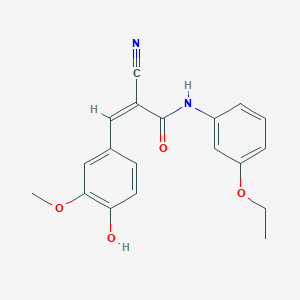
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene result in cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the treatment of CF.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide protein, called the regulatory domain, and prevents the channel from opening. This results in a decrease in chloride secretion and an increase in sodium absorption, which can help to restore the balance of salt and water in the airway surface liquid of CF patients.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has been shown to increase N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in vitro and in vivo, leading to improvements in lung function, mucus clearance, and inflammation in animal models of CF. N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has also been shown to have anti-inflammatory effects in vitro, which may be beneficial for the treatment of CF-related lung disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 is a widely used tool compound for studying N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in vitro and in vivo. Its advantages include its high potency, specificity, and reversible inhibition of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. However, N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has some limitations, including its potential off-target effects and its inability to correct the underlying N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide mutation in CF patients.
Direcciones Futuras
Future research on N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 may focus on optimizing its pharmacokinetic properties and developing more potent and selective N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide inhibitors. Other potential future directions include exploring the use of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 in combination with other N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide modulators, such as correctors and potentiators, to achieve maximal N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in CF patients. Additionally, N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 may have potential applications in other diseases that involve N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has been extensively studied in vitro and in vivo for its potential therapeutic effects in CF. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 can increase N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in cells expressing N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide mutations, including the most common mutation, F508del. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 can improve lung function and reduce inflammation in animal models of CF.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c1-2-18-5-6-21-14(20)12(18)8-13(19)17-9-3-4-11(16)10(15)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXCQFBRMJMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4850772.png)
![N-{4'-methyl-2-[(3-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4850779.png)

![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4850797.png)
![4-(4-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4850798.png)

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[3-(methylthio)propyl]hydrazinecarbothioamide](/img/structure/B4850809.png)


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4850831.png)
![4-methyl-3-(2-phenylcyclopropyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4850839.png)
![4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4850843.png)
![methyl 3-[(2,5-dimethyl-3-furoyl)amino]-4-methylbenzoate](/img/structure/B4850857.png)
